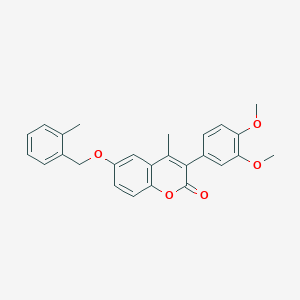
3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of chromones, which are bicyclic compounds containing a benzopyran ring fused to a benzene ring.
- Its systematic name is quite a mouthful, but let’s break it down:
- The chromone core consists of a benzopyran (2H-chromen-2-one) scaffold.
- The substituents include:
3,4-dimethoxyphenyl: A methoxy group at positions 3 and 4 on the phenyl ring.
4-methyl: A methyl group at position 4 on the chromone ring.
2-methylbenzyl: A benzyl group with a methyl substituent at position 2.
- This compound’s structure is intriguing due to its combination of aromatic rings and functional groups.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The chromone core can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the carbonyl group in the chromone ring can yield the corresponding alcohol.
Substitution: The benzyl ether group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: Researchers explore its potential as a pharmacophore or ligand for biological targets.
Medicine: Investigations focus on its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: It may find applications in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism depends on the specific context (e.g., as a drug or ligand).
- It likely interacts with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties are still an active area of research, and new findings may emerge
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C24H32O7
- Molecular Weight : 432.5 g/mol
- IUPAC Name : 6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation.
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-Farnesyloxycoumarin | SW480 | 1.01 | Induces apoptosis via p53 modulation |
| 4-Methyl-6-hydroxycoumarin | DU145 | 19.52 | Cell cycle arrest in G0/G1 phase |
| This compound | PC3 | TBD | TBD |
The specific IC50 values for the compound are yet to be determined; however, it is expected to exhibit similar or enhanced activity compared to its analogs.
Antioxidant Properties
Coumarins are known for their antioxidant capabilities, which can protect cells from oxidative stress. Studies have shown that the presence of methoxy groups enhances the electron-donating ability of these compounds, thus increasing their radical scavenging activity.
Antimicrobial Activity
Research indicates that coumarin derivatives possess antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity of Coumarin Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Coumarin A | Staphylococcus aureus | 17 |
| Coumarin B | Escherichia coli | 15 |
| This compound | TBD | TBD |
The biological activity of this coumarin derivative can be attributed to several mechanisms:
- Induction of Apoptosis : By activating apoptotic pathways through p53 modulation.
- Cell Cycle Arrest : Preventing cancer cell proliferation by halting the cell cycle at critical checkpoints.
- Radical Scavenging : Neutralizing free radicals and reducing oxidative stress.
Case Studies
-
Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that coumarin derivatives could significantly reduce cell viability and induce apoptosis at specific concentrations.
"The new compound was also tested in vivo, demonstrating its ability to inhibit the early progression of colon adenocarcinoma" .
- Antioxidant Study : A comparative analysis showed that coumarins with methoxy substitutions exhibited superior antioxidant activity compared to their non-substituted counterparts.
Properties
Molecular Formula |
C26H24O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-6-[(2-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H24O5/c1-16-7-5-6-8-19(16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)18-9-11-23(28-3)24(13-18)29-4/h5-14H,15H2,1-4H3 |
InChI Key |
HSJRSOIDFQROKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















